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Compound of Interest

Compound Name: Caffeic acid-pYEEIE

Cat. No.: B1139753 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Caffeic acid-pYEEIE is a synthetic phosphopeptide mimetic designed as a high-affinity ligand

for the Src Homology 2 (SH2) domain of Src family kinases. This document provides a

comprehensive overview of its known physicochemical properties, likely experimental

methodologies for its characterization, and its primary biological activity. The information

presented is intended to support further research and development of this and similar

compounds as targeted inhibitors of protein-protein interactions in cell signaling pathways.

Physicochemical Properties
Caffeic acid-pYEEIE is a complex molecule comprising a caffeic acid moiety linked to a five-

amino-acid peptide (pYEEIE), where the tyrosine residue is phosphorylated. This structure is

crucial for its high-affinity binding to the Src SH2 domain. The key physicochemical properties

are summarized in the table below.
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Property Value Source

Molecular Formula C₃₉H₅₀N₅O₁₉P [1][2]

Molecular Weight 923.82 g/mol [1][2]

Sequence

Tyr(N-[3-(3,4-

Dihydroxyphenyl)-1-oxo-2-

propenyl])-pTyr-Glu-Glu-Ile-Glu

[1][2]

CAS Number 507471-72-9 [1]

Purity
≥95% (typically analyzed by

HPLC)
[1][2]

Solubility Soluble to 2 mg/mL in PBS [1]

Appearance White to off-white solid

Storage

Store at -20°C. For the TFA

salt in solution, store at -80°C

for up to 6 months or -20°C for

up to 1 month.

[1][3]

Computed XLogP3 -0.4

Topological Polar Surface Area 402 Å² [4]

Experimental Protocols
Detailed experimental protocols for the specific synthesis and characterization of Caffeic acid-
pYEEIE are proprietary or not readily available in the public domain. However, based on

standard organic and peptide chemistry, the following methodologies are likely employed.

Synthesis and Purification
The synthesis of Caffeic acid-pYEEIE would likely involve a multi-step process combining

solid-phase peptide synthesis (SPPS) and solution-phase chemistry.

2.1.1. Peptide Synthesis: The pentapeptide backbone (pYEEIE) is likely synthesized using

standard Fmoc-based solid-phase peptide synthesis. Fmoc-protected amino acids, including a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.mdpi.com/1420-3049/19/10/16458
https://pmc.ncbi.nlm.nih.gov/articles/PMC6225178/
https://www.mdpi.com/1420-3049/19/10/16458
https://pmc.ncbi.nlm.nih.gov/articles/PMC6225178/
https://www.mdpi.com/1420-3049/19/10/16458
https://pmc.ncbi.nlm.nih.gov/articles/PMC6225178/
https://www.mdpi.com/1420-3049/19/10/16458
https://www.mdpi.com/1420-3049/19/10/16458
https://pmc.ncbi.nlm.nih.gov/articles/PMC6225178/
https://www.mdpi.com/1420-3049/19/10/16458
https://www.mdpi.com/1420-3049/19/10/16458
https://www.researchgate.net/publication/321821959_Sarcoma_family_kinase_activity_is_required_for_cortical_spreading_depression
https://www.mdpi.com/2218-273X/15/2/181
https://www.benchchem.com/product/b1139753?utm_src=pdf-body
https://www.benchchem.com/product/b1139753?utm_src=pdf-body
https://www.benchchem.com/product/b1139753?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


pre-phosphorylated tyrosine (Fmoc-Tyr(PO(OBzl)OH)-OH), would be sequentially coupled to a

resin.

2.1.2. Caffeic Acid Coupling: Following the synthesis of the peptide, the N-terminal Fmoc group

of the final tyrosine is removed, and caffeic acid is coupled to the free amine. The hydroxyl

groups of caffeic acid would likely be protected during this step to prevent side reactions.

2.1.3. Cleavage and Deprotection: The completed molecule is then cleaved from the resin, and

all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with

scavengers).

2.1.4. Purification: The crude product is purified using reverse-phase high-performance liquid

chromatography (RP-HPLC). The purity of the final product is typically assessed by analytical

HPLC and its identity confirmed by mass spectrometry.

Characterization
2.2.1. Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be used

to confirm the molecular weight of the synthesized Caffeic acid-pYEEIE, matching the

theoretical value of 923.82 g/mol .

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR spectroscopy

would be employed to confirm the structure of the molecule, ensuring the correct connectivity of

the caffeic acid moiety, the peptide sequence, and the presence of the phosphate group on the

tyrosine residue. While specific spectral data for Caffeic acid-pYEEIE is not publicly available,

the spectra would be complex, showing characteristic signals for the aromatic protons of caffeic

acid and the amino acid residues.

Biological Activity Assay: Src SH2 Domain Binding
The primary biological activity of Caffeic acid-pYEEIE is its ability to bind to the Src SH2

domain. This is typically quantified using a competitive binding assay.

2.3.1. Principle: The assay measures the ability of Caffeic acid-pYEEIE to compete with a

known high-affinity fluorescently labeled phosphopeptide for binding to a recombinant Src SH2

domain protein.
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2.3.2. Methodology:

A recombinant GST-tagged Src SH2 domain protein is incubated with a fluorescently labeled

high-affinity phosphopeptide probe.

Increasing concentrations of Caffeic acid-pYEEIE (or other test compounds) are added to

the mixture.

The binding of the fluorescent probe to the SH2 domain is measured using techniques such

as fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer

(TR-FRET).

As the concentration of Caffeic acid-pYEEIE increases, it displaces the fluorescent probe,

leading to a decrease in the measured signal.

The IC₅₀ value, the concentration of Caffeic acid-pYEEIE required to inhibit 50% of the

fluorescent probe binding, is calculated.

For Caffeic acid-pYEEIE, the reported IC₅₀ for the Src SH2 domain is 42 nM, indicating a high

binding affinity.[1][2] This affinity is approximately 30-fold higher than that of the parent

phosphopeptide, Ac-pYEEIE.[1][2]

Signaling Pathways and Biological Effects
The primary and well-characterized biological effect of Caffeic acid-pYEEIE is the direct

inhibition of the interaction between the Src SH2 domain and its phosphotyrosine-containing

binding partners.

Src Signaling Pathway Inhibition
Src family kinases are non-receptor tyrosine kinases that play crucial roles in regulating a

multitude of cellular processes, including proliferation, differentiation, survival, and migration.

The SH2 domain is essential for the localization and activation of Src, mediating its interaction

with activated receptor tyrosine kinases and other signaling proteins. By binding to the Src SH2

domain, Caffeic acid-pYEEIE acts as a competitive inhibitor, preventing Src from binding to its

endogenous ligands and thereby disrupting downstream signaling.
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Caption: Inhibition of Src signaling by Caffeic acid-pYEEIE.

Broader Signaling Context (Inferred from Related
Compounds)
While the direct target of Caffeic acid-pYEEIE is the Src SH2 domain, it is important to

consider the broader biological activities of its constituent parts, caffeic acid and its derivatives,

to anticipate potential off-target or secondary effects. It must be emphasized that the following

signaling pathways have not been directly demonstrated to be modulated by Caffeic acid-
pYEEIE itself.

Caffeic Acid: Has been shown to regulate LPS-induced NF-κB activation through NIK/IKK

and c-Src/ERK signaling pathways in endothelial cells. It has also been implicated in the

activation of PKA, MEK 1/2, PKC, and MAPK pathways in the context of its antidepressant-

like effects.
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Caffeic Acid Phenethyl Ester (CAPE): This well-studied derivative of caffeic acid is known to

inhibit NF-κB and Akt signaling pathways. It has also been shown to modulate the

SIRT1/PGC1α/DRP1 and Nrf2-mediated MAPK signaling pathways.

A study investigating the role of c-Src in opioid tolerance found that Caffeic acid-pYEEIE did

not affect the recruitment of β-arrestin2, suggesting that in this context, it does not interfere with

the non-catalytic scaffolding functions of c-Src.

Experimental Workflow Visualization
The characterization of a novel compound like Caffeic acid-pYEEIE typically follows a

structured workflow from synthesis to biological evaluation.

Chemical Synthesis
(SPPS & Solution Phase)

Purification
(RP-HPLC)

Structural Characterization
(MS, NMR)

In Vitro Binding Assay
(Src SH2 Domain, IC50)

Cell-Based Assays
(e.g., Inhibition of Src-dependent

phosphorylation)

In Vivo Studies
(Animal Models)
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Caption: General experimental workflow for novel compound characterization.

Conclusion
Caffeic acid-pYEEIE is a potent and specific inhibitor of the Src SH2 domain, demonstrating

high-affinity binding in in vitro assays. Its physicochemical properties are well-defined, making it

a valuable tool for studying Src-mediated signaling pathways. While detailed synthesis

protocols are not publicly available, established methods in peptide and organic chemistry

provide a clear path for its preparation. Further research is warranted to explore its effects in

cellular and in vivo models to fully elucidate its therapeutic potential. The information provided

in this guide serves as a foundational resource for researchers and drug development

professionals interested in the further investigation of Caffeic acid-pYEEIE and the

development of next-generation SH2 domain inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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